molecular formula C9H11F3N2O B13546226 2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol

2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol

Cat. No.: B13546226
M. Wt: 220.19 g/mol
InChI Key: MUXRJSIEALWXJQ-UHFFFAOYSA-N
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Description

2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol is a propanolamine derivative featuring a pyridine ring substituted with a trifluoromethyl (CF₃) group at the 6-position and an amino-propanol side chain at the 3-position. This structure combines hydrophilic (amino, hydroxyl) and hydrophobic (CF₃, pyridine) moieties, making it a candidate for pharmaceutical applications, particularly in drug discovery for targeting receptors or enzymes where such bifunctional properties are advantageous .

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8-2-1-6(4-14-8)3-7(13)5-15/h1-2,4,7,15H,3,5,13H2

InChI Key

MUXRJSIEALWXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(CO)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The amino alcohol moiety may also play a role in the compound’s activity by interacting with different enzymes and proteins .

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

(a) 3-(2-Amino-5-Fluoropyridin-3-Yl)Propan-1-Ol
  • Structure : Differs by a fluorine substituent at the pyridine 5-position instead of CF₃.
  • This substitution may alter binding affinity in biological systems .
  • Applications : Fluorinated pyridines are common in agrochemicals and antivirals due to improved metabolic stability.
(b) 2-(Trifluoromethyl)-4-(6-(Trifluoromethyl)Pyridin-3-Yl)Pyrimidine-5-Carboxylic Acid Ethyl Ester
  • Structure : Incorporates a pyrimidine core with CF₃ and pyridyl substituents.
  • Properties : Higher molecular weight (MW: 366 g/mol) and hydrophobicity (HPLC retention time: 1.26 minutes) compared to the target compound, attributed to the ethyl ester and pyrimidine ring .
  • Synthesis : Prepared via Suzuki-Miyaura coupling, a method likely applicable to the target compound for introducing the pyridyl group .
(c) 1-[3-Amino-6-(Pyridin-3-Yl)-4-(Trifluoromethyl)Thieno[2,3-b]Pyridin-2-Yl]-2,2-Dimethylpropan-1-One
  • Structure: Features a thienopyridine core with CF₃ and pyridyl groups.
  • Properties : Higher complexity (MW: 379.4 g/mol) and sulfur incorporation, which may enhance metabolic stability but reduce aqueous solubility compared to the target compound .

Propanolamine-Based Analogs

(a) 3-(Methylamino)-1-(Thiophen-2-Yl)Propan-1-Ol
  • Structure: Replaces pyridine with thiophene and includes a methylamino group.
  • Properties: Thiophene’s lower aromaticity compared to pyridine may reduce π-π stacking interactions, affecting target binding. The methylamino group could alter basicity (pKa) and membrane permeability .
(b) (R)-2-Methyl-1-(3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)Pyridin-3-Yl)Phenyl)Amino)Propanamide)Pyrrolidine-2-Carboxylic Acid Methyl Ester
  • Structure : A more complex analog with a pyrrolidine-carboxylic acid ester and dual CF₃ groups.
  • Properties: MW 531 g/mol and shorter HPLC retention time (0.88 minutes) suggest polar functional groups (amide, ester) counterbalance CF₃ hydrophobicity. This highlights how additional polar groups in the target compound’s propanolamine chain might modulate solubility .

Physicochemical and Analytical Comparisons

Compound Molecular Formula MW (g/mol) Key Substituents HPLC Retention Time (min) LCMS (m/z)
Target Compound* C₁₀H₁₂F₃N₂O 248.2 6-CF₃ pyridine, amino-propanol N/A N/A
3-(2-Amino-5-Fluoropyridin-3-Yl)Propan-1-Ol C₈H₁₁FN₂O 170.2 5-F pyridine, amino-propanol N/A N/A
2-(Trifluoromethyl)-4-(6-(Trifluoromethyl)Pyridin-3-Yl)Pyrimidine-5-Carboxylic Acid Ethyl Ester C₁₄H₁₀F₆N₃O₂ 366.2 Dual CF₃, pyrimidine, ethyl ester 1.26 366 [M+H]⁺
(R)-Pyrrolidine Derivative C₂₄H₂₃F₆N₃O₃ 531.5 CF₃, pyrrolidine, amide 0.88 531 [M-H]⁻

*Estimated for the target compound based on structural inference.

Functional Implications

  • CF₃ Substitution: The CF₃ group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs. However, excessive hydrophobicity (e.g., in dual-CF₃ analogs ) may require balancing with polar groups like amino-propanol.
  • Amino-Propanol Chain: Compared to methylamino (e.g., ) or amide-linked chains (e.g., ), the primary amino and hydroxyl groups in the target compound may improve solubility and hydrogen-bonding capacity, favoring interactions with polar protein residues.

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